Cas no 201732-79-8 (H-Asp(pNA)-OH·HCl)

H-Asp(pNA)-OH·HCl 化学的及び物理的性質
名前と識別子
-
- L-Asparagine,N-(4-nitrophenyl)-, monohydrochloride (9CI)
- H-Asp(pNA)-OH · HCl
- H-ASP(PNA)-OH HCL
- ASPARTIC ACID(PNA)-OH HCL
- H-Asp(pNA)-OH
- (2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
- H-Asp(pNA)-OH.HCl
- L-Aspartic acid beta-4-nitroanilide hydrochloride
- L-Asparagine,N-(4-nitrophenyl)-,monohydrochloride(9ci)
- 201732-79-8
- H-Asp(pna)-oh hydrochloride
- N4-(4-Nitrophenyl)-L-asparagine hydrochloride
- MFCD00236807
- J-013087
- H-Asp(pNA)-OH·HCl
-
- MDL: MFCD00236807
- インチ: InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1
- InChIKey: RJHGETAGZHXUQU-QRPNPIFTSA-N
- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C[C@@H](C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 289.04700
- どういたいしつりょう: 289.0465482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 333
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- PSA: 138.24000
- LogP: 2.43380
H-Asp(pNA)-OH·HCl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H017048-250mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 250mg |
$ 665.00 | 2022-06-04 | ||
TRC | H017048-100mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 100mg |
$ 320.00 | 2022-06-04 | ||
abcr | AB478208-250mg |
H-Asp(pNA)-OH HCl; . |
201732-79-8 | 250mg |
€271.50 | 2024-08-03 | ||
abcr | AB478208-250 mg |
H-Asp(pNA)-OH HCl; . |
201732-79-8 | 250MG |
€271.50 | 2022-06-09 | ||
TRC | H017048-500mg |
H-Asp(pNA)-OH·HCl |
201732-79-8 | 500mg |
$ 1070.00 | 2022-06-04 |
H-Asp(pNA)-OH·HCl 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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7. Book reviews
-
8. Book reviews
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
H-Asp(pNA)-OH·HClに関する追加情報
Recent Advances in the Application of H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) in Chemical Biology and Pharmaceutical Research
H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) is a specialized peptide derivative widely used as a substrate for proteolytic enzymes, particularly in the study of aspartyl proteases and other hydrolytic enzymes. Recent research has highlighted its critical role in drug discovery, enzyme kinetics, and biochemical assays. This research brief synthesizes the latest findings on the applications, mechanisms, and innovations involving this compound, providing a comprehensive overview for professionals in the field.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized H-Asp(pNA)-OH·HCl to investigate the substrate specificity of HIV-1 protease mutants. The study demonstrated that this compound serves as a highly sensitive chromogenic substrate, enabling precise measurement of enzymatic activity and inhibition kinetics. The findings have significant implications for the development of next-generation antiretroviral therapies, particularly in addressing drug-resistant HIV strains.
Another groundbreaking application of H-Asp(pNA)-OH·HCl was reported in a Nature Chemical Biology paper (2024), where it was employed in high-throughput screening assays to identify novel inhibitors of the SARS-CoV-2 main protease (Mpro). The study leveraged the compound's p-nitroaniline (pNA) leaving group, which produces a measurable colorimetric signal upon cleavage, facilitating rapid and accurate screening of potential antiviral compounds. This approach has accelerated the discovery of lead candidates for COVID-19 therapeutics.
Recent advancements in synthetic chemistry have also explored the optimization of H-Asp(pNA)-OH·HCl for enhanced stability and reactivity. A 2024 Organic & Biomolecular Chemistry study detailed a novel solid-phase synthesis protocol that improves the yield and purity of this substrate, addressing previous challenges related to its solubility and storage. These improvements are expected to broaden its utility in industrial-scale enzyme assays and pharmaceutical manufacturing.
In conclusion, H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) continues to be a pivotal tool in chemical biology and drug discovery. Its versatility in enzyme studies, coupled with recent methodological refinements, underscores its enduring value in both academic and industrial research. Future directions may include its adaptation for emerging protease targets and integration with advanced spectroscopic techniques for real-time kinetic analysis.
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